4-[5-({[4-amino-6-(dimethylamino)-1,3,5-triazin-2-yl]methyl}thio)-1H-tetrazol-1-yl]benzoic acid
Overview
Description
4-[5-({[4-amino-6-(dimethylamino)-1,3,5-triazin-2-yl]methyl}thio)-1H-tetrazol-1-yl]benzoic acid is a useful research compound. Its molecular formula is C14H15N9O2S and its molecular weight is 373.40 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 373.10694193 g/mol and the complexity rating of the compound is 477. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Scientific Research Applications
Corrosion Inhibition
Compounds similar to the one have been studied for their potential as corrosion inhibitors. For instance, benzothiazole derivatives have demonstrated significant efficiency in preventing steel corrosion in acidic environments. The inhibition process involves both physical and chemical adsorption onto the metal surface, highlighting the utility of such compounds in protecting industrial equipment and infrastructure (Hu et al., 2016) .
Antibacterial and Antifungal Agents
Several research efforts have focused on synthesizing compounds with triazine and tetrazole moieties for their potential antibacterial and antifungal properties. For example, thiazolidinone derivatives have been synthesized and evaluated for antimicrobial activity against various bacterial and fungal strains, underscoring the potential of these compounds in developing new antibiotics (Patel et al., 2012; Taha, 2008) , .
Organic Synthesis and Drug Design
The structural complexity of compounds like 4-[5-({[4-amino-6-(dimethylamino)-1,3,5-triazin-2-yl]methyl}thio)-1H-tetrazol-1-yl]benzoic acid allows for their application in organic synthesis and drug design. They serve as key intermediates in the synthesis of a variety of heterocyclic compounds, which are crucial in medicinal chemistry for the development of new therapeutic agents (El-Ghayoury et al., 2013) .
Material Science
Compounds with similar structures have been explored for their applications in material science, such as in the development of novel molecular solids with strong hydrogen bonds and weak intermolecular interactions. These properties are essential for designing advanced materials with specific electronic, optical, or mechanical characteristics (Wang et al., 2014) .
Properties
IUPAC Name |
4-[5-[[4-amino-6-(dimethylamino)-1,3,5-triazin-2-yl]methylsulfanyl]tetrazol-1-yl]benzoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N9O2S/c1-22(2)13-17-10(16-12(15)18-13)7-26-14-19-20-21-23(14)9-5-3-8(4-6-9)11(24)25/h3-6H,7H2,1-2H3,(H,24,25)(H2,15,16,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYDVYZAFKCVYIE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC(=N1)N)CSC2=NN=NN2C3=CC=C(C=C3)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N9O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.40 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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